1-[(5-bromothiophen-2-yl)methyl]piperidine-4-carboxylic Acid
Description
Properties
IUPAC Name |
1-[(5-bromothiophen-2-yl)methyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2S/c12-10-2-1-9(16-10)7-13-5-3-8(4-6-13)11(14)15/h1-2,8H,3-7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWOHKXHAIRPGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=CC=C(S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(5-bromothiophen-2-yl)methyl]piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the bromination of thiophene followed by the formation of the piperidine ring and subsequent carboxylation. The reaction conditions often require the use of catalysts and specific reagents to ensure high yield and purity .
Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
1-[(5-bromothiophen-2-yl)methyl]piperidine-4-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to modify the thiophene ring.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(5-bromothiophen-2-yl)methyl]piperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(5-bromothiophen-2-yl)methyl]piperidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The bromothiophene moiety can engage in π-π interactions, while the piperidine ring can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The following table compares key structural and physicochemical features of the target compound with its analogs:
*Calculated based on chlorine analog (). †Calculated based on formula C₁₃H₁₇BrClNO₂.
Key Observations:
Biological Activity
1-[(5-bromothiophen-2-yl)methyl]piperidine-4-carboxylic acid (C11H14BrNO2S) is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal research, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a bromothiophene moiety linked to a piperidine ring with a carboxylic acid group. Its molecular formula is C11H14BrNO2S, and it has a molecular weight of approximately 284.2 g/mol. The presence of the bromine atom and the thiophene ring contributes to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromothiophene part can engage in π-π interactions , while the piperidine ring can form hydrogen bonds with target molecules. These interactions may modulate the activity of specific proteins, leading to desired biological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various thiophene derivatives, including this compound. For instance, compounds with similar structures have shown potent anti-proliferative activity against cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer) with IC50 values less than 25 μM .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 1-(5-bromothiophen-2-yl)methylpiperidine-4-carboxylic acid | HepG-2 | <25 |
| Similar Thiophene Derivative | MCF-7 | <25 |
Antibacterial Activity
The compound has also demonstrated antibacterial properties against various Gram-positive and Gram-negative bacteria. For example, studies have shown that related compounds exhibit significant activity against Staphylococcus aureus and Escherichia coli . The growth inhibition zones for these bacteria ranged from 14 to 17 mm, indicating effective antibacterial action.
| Bacteria | Growth Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 14–17 |
| Escherichia coli | 14–17 |
Case Studies
- Study on Anticancer Properties : A recent investigation evaluated the anti-proliferative effects of several thiophene-linked compounds, including derivatives similar to this compound. The study utilized the MTT assay to assess cell viability across multiple cancer cell lines, confirming the compound's potential as a chemotherapeutic agent.
- Antibacterial Efficacy : Another study focused on the antibacterial efficacy of thiophene derivatives, revealing that compounds structurally related to this compound exhibited marked activity against both Gram-positive and Gram-negative strains. This research emphasized the importance of structural modifications in enhancing antibacterial potency.
Comparative Analysis
When compared to other piperidine carboxylic acids and brominated thiophene derivatives, this compound stands out due to its unique combination of functional groups that enhance its reactivity and biological activities.
| Compound Type | Notable Characteristics |
|---|---|
| Piperidine Carboxylic Acids | Generally exhibit moderate bioactivity; structure-dependent. |
| Brominated Thiophene Derivatives | Known for varied reactivity; often used in drug design. |
Q & A
Basic: What synthetic strategies are recommended for preparing 1-[(5-bromothiophen-2-yl)methyl]piperidine-4-carboxylic Acid?
Answer:
The synthesis of this compound can be adapted from analogous piperidine-carboxylic acid derivatives. A two-step approach is commonly employed:
Alkylation of piperidine-4-carboxylic acid ester with 5-bromo-2-thiophenemethyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60°C).
Ester hydrolysis using aqueous NaOH in ethanol, followed by acidification (HCl) to yield the carboxylic acid .
Key considerations include optimizing reaction time (typically 12-24 hours for alkylation) and solvent choice (DMF or acetonitrile) to enhance yield (reported 70-85% for similar structures) .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are essential to confirm regioselective alkylation and the absence of byproducts. The bromothiophene moiety typically shows aromatic protons at δ 6.8–7.2 ppm, while the piperidine ring protons appear between δ 2.5–3.5 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected [M+H]⁺: ~344.0 for C₁₂H₁₅BrNO₂S).
- IR Spectroscopy : Carboxylic acid C=O stretching near 1700 cm⁻¹ confirms successful hydrolysis .
Advanced: How can conflicting solubility data in polar vs. nonpolar solvents be resolved?
Answer:
Contradictions in solubility (e.g., poor solubility in water but moderate in DMSO) arise from the compound’s amphiphilic structure. Empirical testing under controlled conditions is recommended:
Prepare stock solutions in DMSO (10 mM) and dilute into aqueous buffers (e.g., PBS) to assess precipitation thresholds.
Use dynamic light scattering (DLS) to monitor aggregation.
Adjust pH (e.g., via sodium bicarbonate) to ionize the carboxylic acid group, enhancing aqueous solubility .
Advanced: How can computational modeling guide SAR studies for this compound?
Answer:
- Docking Studies : Model interactions between the bromothiophene group and hydrophobic enzyme pockets (e.g., kinases or GPCRs). The bromine atom may act as a halogen bond donor .
- DFT Calculations : Predict reactivity of the carboxylic acid group for derivatization (e.g., amide coupling). The electron-withdrawing thiophene may lower pKa (~3.5–4.0), facilitating salt formation .
- MD Simulations : Assess membrane permeability by calculating logP (estimated ~2.1) and polar surface area (~75 Ų) .
Advanced: What strategies address low yields during ester-to-acid hydrolysis?
Answer:
Low yields (<50%) often stem from incomplete hydrolysis or side reactions. Mitigation steps include:
Extended Reaction Time : 24–48 hours under reflux.
Catalyst Addition : Use phase-transfer catalysts (e.g., TBAB) to enhance NaOH efficiency.
Protection of Reactive Sites : Temporarily protect the thiophene bromine with a trimethylsilyl group to prevent nucleophilic substitution .
Advanced: How to validate target engagement in biological assays?
Answer:
- SPR/BLI : Measure binding kinetics to purified targets (e.g., KD values).
- Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization in cell lysates.
- Mutagenesis : Introduce point mutations (e.g., replacing bromine with chlorine) to assess binding specificity .
Basic: What are the stability considerations for long-term storage?
Answer:
- Light Sensitivity : Store in amber vials at –20°C to prevent bromine-thiophene bond cleavage.
- Moisture Control : Use desiccants to avoid carboxylic acid dimerization.
- Purity Monitoring : Regular HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile) ensures no degradation beyond 5% over 12 months .
Advanced: How to resolve spectral overlap in ¹H NMR for structural confirmation?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
